1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)10-5-3-4-6-11(10)14-8-7-13-9-14/h3-9H,2H2,1H3 |
InChI Key |
JLWWZKPDHVNDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 1h Imidazol 1 Yl Phenyl Propan 1 One
Retrosynthetic Analysis for the Phenyl-Imidazolyl Propanone Scaffold
Retrosynthetic analysis of 1-[2-(1H-imidazol-1-yl)phenyl]propan-1-one identifies two primary disconnection points that form the basis for its synthesis. The most logical disconnections are the C-N bond linking the imidazole (B134444) ring to the phenyl group and the C-C bond between the phenyl ring and the propanone side chain.
C-N Bond Disconnection : This approach simplifies the molecule into imidazole and a 2-substituted phenylpropanone derivative. This strategy is central to methods involving N-arylation, where a pre-formed phenylpropanone is coupled with imidazole. The key precursor would be a compound like 1-(2-halophenyl)propan-1-one (where the halogen is typically Br or I) or a related boronic acid derivative.
C-C Bond Disconnection (Acylation) : A second approach involves disconnecting the propanoyl group from the aromatic ring. This suggests a Friedel-Crafts acylation or a similar reaction. The starting material would be 1-phenyl-1H-imidazole, which would then be acylated at the ortho position with propionyl chloride or a related reagent. However, achieving ortho-selectivity in such reactions can be challenging.
Imidazole Ring Formation Disconnection : A third strategy involves building the imidazole ring onto a pre-existing 1-(2-aminophenyl)propan-1-one (B73937) scaffold. This classical approach would involve cyclization reactions to construct the heterocyclic ring.
These retrosynthetic pathways pave the way for the various synthetic routes discussed below.
Classical and Novel Synthetic Routes for this compound
The synthesis of the title compound can be achieved through both multi-step classical methods and more modern catalytic approaches.
Multi-Step Synthesis Approaches
Multi-step syntheses often provide flexibility and control over the introduction of functional groups. One common approach involves the nucleophilic substitution of a halogen on the phenyl ring by imidazole. For instance, the synthesis of related 2-(1H-imidazol-1-yl)-1-phenylethanones has been achieved through the condensation of 1H-imidazole with commercial bromoacetophenones. researchgate.net This principle can be extended to the target molecule by starting with 1-(2-bromophenyl)propan-1-one and reacting it with imidazole in the presence of a base.
Another classical approach is the construction of the imidazole ring itself. This could start from 1-(2-aminophenyl)propan-1-one, which can undergo a series of reactions, potentially involving intermediates similar to those in a Mannich reaction, to form the final imidazole ring structure. plantarchives.orgnih.gov The Mannich reaction is a three-component reaction that assembles a carbon nucleophile, an aldehyde, and an amine to form alkylamines, and its principles can be adapted for heterocycle synthesis. nih.gov
Catalytic Methods for Imidazole N-Arylation and Phenyl-Ketone Linkage Formation
Modern synthetic chemistry heavily relies on catalytic methods, particularly for forming C-N bonds. The N-arylation of imidazoles is a well-established transformation, with copper- and palladium-catalyzed reactions being the most prominent. nih.gov
Copper-Catalyzed N-Arylation (Ullmann Condensation) : The Ullmann reaction and its modern variations are widely used for coupling aryl halides with N-H containing heterocycles like imidazole. researchgate.net The synthesis of this compound can be achieved by coupling 1-(2-iodophenyl)propan-1-one or 1-(2-bromophenyl)propan-1-one with imidazole using a copper catalyst (e.g., CuI, Cu₂O, or copper(II) acetate), often in the presence of a ligand and a base. researchgate.netorganic-chemistry.org Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) can be efficient for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. researchgate.net
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) : Palladium-catalyzed cross-coupling provides another powerful route. This method can employ a range of aryl halides (chlorides, bromides, iodides) and even triflates. nih.govmit.edu The use of specific biaryl phosphine (B1218219) ligands is crucial for achieving high yields and good functional group tolerance. mit.edu A significant advantage of palladium catalysis is its potential for high N1-selectivity when using unsymmetrical imidazoles. nih.govmit.edu
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.
For catalytic N-arylation reactions, a systematic approach is often employed to find the optimal conditions. The table below summarizes typical variables and their effects on the synthesis of N-aryl imidazoles.
| Parameter | Options | General Observations |
| Catalyst | CuI, Cu₂O, Pd₂(dba)₃, Pd(OAc)₂ | Copper catalysts are often cheaper, while palladium systems can offer broader substrate scope and milder conditions. nih.govorganic-chemistry.orgmit.edu |
| Ligand | Phenanthrolines, Biaryl phosphines | Ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle. researchgate.netmit.edu |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical and depends on the specific catalytic system and substrates. |
| Solvent | DMF, DMSO, Toluene, Dioxane | The solvent can significantly influence reaction rates and yields. researchgate.net |
| Temperature | Room Temperature to >100 °C | Milder conditions are generally preferred to improve functional group tolerance. organic-chemistry.org |
For example, in a study on a one-pot synthesis of tetrasubstituted imidazoles, the choice of solvent was shown to be critical, with refluxing ethanol (B145695) providing a significantly higher yield (82%) compared to other solvents like water, acetonitrile, or DMF at the same temperature. researchgate.net
Derivatization Strategies for this compound
The propanone carbonyl group in the target molecule is a versatile functional handle that allows for a variety of chemical modifications to create a library of related compounds.
Chemical Modifications of the Propanone Carbonyl Group
The ketone functionality can undergo numerous transformations, including condensation and reduction reactions.
Oxime and Semicarbazone Formation : The reaction of the carbonyl group with α-effect nucleophiles like hydroxylamine (B1172632) or semicarbazide (B1199961) leads to the formation of oximes and semicarbazones, respectively. nih.gov These reactions are typically carried out under mildly acidic conditions to facilitate the condensation. nih.gov For example, reacting this compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) would yield the corresponding oxime. nih.gov These derivatives are often crystalline solids, which can be useful for characterization.
Reduction Pathways : The ketone can be reduced to a secondary alcohol, yielding 1-[2-(1H-imidazol-1-yl)phenyl]propan-1-ol. This transformation is commonly achieved using metal hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones to alcohols. libretexts.org The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. uchile.cl
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also readily reduces ketones. libretexts.org However, due to its high reactivity, it is less selective than NaBH₄. libretexts.org
The resulting alcohol introduces a new chiral center into the molecule, opening possibilities for stereoselective synthesis or separation of enantiomers. The table below summarizes these derivatization reactions.
| Reaction | Reagent(s) | Product Functional Group |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (-C=N-OH) |
| Semicarbazone Formation | Semicarbazide (NH₂NHCONH₂) | Semicarbazone (-C=N-NHCONH₂) |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)-) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol (-CH(OH)-) |
These derivatization strategies significantly expand the chemical space accessible from the parent this compound scaffold.
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the 1H-imidazol-1-yl group and the propan-1-one group. lkouniv.ac.inlibretexts.org
The propan-1-one group, containing a carbonyl moiety, is an electron-withdrawing group and acts as a deactivating meta-director. lkouniv.ac.in Conversely, the 1H-imidazol-1-yl substituent is generally considered an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the phenyl ring. youtube.comorganicchemistrytutor.com In the case of this compound, these two groups are positioned ortho to each other. The activating effect of the imidazole ring is expected to be more dominant in directing incoming electrophiles. Thus, electrophilic attack is most likely to occur at the positions ortho and para to the imidazole ring.
| Position on Phenyl Ring | Activating/Deactivating Group | Directing Effect | Predicted Reactivity |
| C3 | Imidazole (ortho), Propanone (meta) | Ortho/Para & Meta | Moderately Activated |
| C4 | Imidazole (meta), Propanone (para) | Ortho/Para & Meta | Activated |
| C5 | Imidazole (para), Propanone (meta) | Ortho/Para & Meta | Highly Activated |
| C6 | Imidazole (ortho), Propanone (ortho) | Ortho/Para & Ortho/Para | Sterically Hindered |
Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, can be envisioned on the phenyl ring, with the substitution pattern being primarily influenced by the imidazole substituent. lkouniv.ac.in
Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is less probable under standard conditions. chemistrysteps.comlibretexts.org SNAr reactions typically necessitate the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide). chemistrysteps.comlibretexts.org The propan-1-one group is only moderately deactivating, and in the absence of a suitable leaving group on the aromatic ring, nucleophilic attack is not favored. For SNAr to occur, the phenyl ring would need to be further functionalized with appropriate activating and leaving groups.
Functionalization of the Imidazole Ring System
The imidazole ring in this compound offers several sites for functionalization, which can alter the compound's steric and electronic properties.
One of the most common reactions of the imidazole ring is N-alkylation at the N-3 position. ciac.jl.cngoogle.comotago.ac.nzlookchem.com The lone pair of electrons on the N-3 nitrogen atom makes it nucleophilic, allowing it to react with various alkylating agents, such as alkyl halides, in the presence of a base. ciac.jl.cngoogle.com This reaction leads to the formation of imidazolium (B1220033) salts. The reactivity in these N-alkylation reactions can be influenced by the nature of the alkylating agent and the reaction conditions. otago.ac.nz
| Reagent | Condition | Product |
| Methyl Iodide | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 1-[2-(3-Methyl-1H-imidazol-3-ium-1-yl)phenyl]propan-1-one iodide |
| Benzyl (B1604629) Bromide | Base (e.g., NaH), Solvent (e.g., DMF) | 1-[2-(3-Benzyl-1H-imidazol-3-ium-1-yl)phenyl]propan-1-one bromide |
| Ethyl Bromoacetate | Base (e.g., Et3N), Solvent (e.g., CH3CN) | 1-[2-(3-(2-Ethoxy-2-oxoethyl)-1H-imidazol-3-ium-1-yl)phenyl]propan-1-one bromide |
Functionalization at the carbon atoms of the imidazole ring (C-2, C-4, and C-5) is also a viable strategy for derivatization. The C-2 position of N-substituted imidazoles is known to be the most acidic, making it susceptible to deprotonation by strong bases like organolithium reagents (e.g., n-butyllithium). acs.orgnih.gov The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-2 position. acs.org The reactivity of the C-4 and C-5 positions towards electrophilic substitution is generally lower in N-aryl imidazoles compared to N-alkyl imidazoles, due to the electron-withdrawing nature of the phenyl group. However, under specific conditions, such as palladium-catalyzed cross-coupling reactions, arylation at these positions can be achieved. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 1 2 1h Imidazol 1 Yl Phenyl Propan 1 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the phenyl ring, and the propan-1-one side chain. Based on data from analogous imidazole-containing compounds, the chemical shifts can be predicted.
The protons of the imidazole ring typically appear in the aromatic region. The proton at the C2 position of the imidazole ring is expected to be the most deshielded, appearing as a singlet, while the protons at the C4 and C5 positions will appear as distinct signals, often as doublets or triplets depending on the coupling. For instance, in related imidazole derivatives, these protons are observed in the range of δ 7.0-8.0 ppm.
The protons of the substituted phenyl ring will show a complex splitting pattern due to their ortho, meta, and para relationships. These aromatic protons are typically observed between δ 7.0 and 8.0 ppm. The propan-1-one side chain will present a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl ketone group. The methylene protons are expected to resonate further downfield due to the deshielding effect of the adjacent carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Data inferred from related structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Imidazole H-2 | 7.8 - 8.2 | s | - |
| Imidazole H-4/H-5 | 7.1 - 7.5 | m | - |
| Phenyl H | 7.3 - 7.9 | m | - |
| -CH₂- (propanone) | 2.8 - 3.2 | q | ~7.5 |
| -CH₃ (propanone) | 1.0 - 1.3 | t | ~7.5 |
s = singlet, t = triplet, q = quartet, m = multiplet
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the propan-1-one group is expected to be the most downfield signal, typically appearing in the range of δ 195-205 ppm. The carbons of the imidazole and phenyl rings will resonate in the aromatic region, generally between δ 110 and 150 ppm. The specific chemical shifts will be influenced by the substitution pattern and the electronic environment. The aliphatic carbons of the propan-1-one side chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Data inferred from related structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (propanone) | 198 - 203 |
| Imidazole C-2 | 137 - 142 |
| Imidazole C-4/C-5 | 117 - 130 |
| Phenyl C (substituted) | 135 - 140 |
| Phenyl C | 120 - 135 |
| -CH₂- (propanone) | 30 - 35 |
| -CH₃ (propanone) | 8 - 12 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network within the molecule. It would show correlations between the adjacent protons on the phenyl ring and between the methylene and methyl protons of the propan-1-one side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the methylene protons of the propan-1-one group to the carbonyl carbon and to the adjacent phenyl carbon, confirming the attachment of the side chain. It would also show correlations between the imidazole protons and the phenyl carbons, confirming the N-phenyl linkage.
Vibrational Spectroscopy.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1670-1690 cm⁻¹ would be indicative of the C=O stretching vibration of the aryl ketone. The aromatic C-H stretching vibrations of the imidazole and phenyl rings are expected in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propan-1-one side chain would be observed around 2850-3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound (Data inferred from related structures)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1670 - 1690 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Bending (Aromatic) | 700 - 900 | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations typically give rise to strong and sharp signals. The symmetric breathing modes of the phenyl and imidazole rings are particularly Raman active and would be expected in the fingerprint region. The C-H stretching vibrations would also be observable. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 4: Predicted FT-Raman Bands for this compound (Data inferred from related structures)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1670 - 1690 | Weak-Medium |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound and its derivatives is characterized by transitions originating from the aromatic phenyl and imidazole rings, as well as the carbonyl group. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The principal electronic transitions observed in these molecules are typically π → π* and n → π*. uzh.chlibretexts.org
The phenyl and imidazole rings contain conjugated π-electron systems, which give rise to intense π → π* transitions. libretexts.org These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally observed in the UV region between 200 and 400 nm. libretexts.org The exact wavelength and intensity of these absorptions are influenced by the substitution pattern on the aromatic rings and the electronic interaction between the phenyl and imidazole moieties.
The carbonyl group of the propan-1-one side chain introduces the possibility of an n → π* transition. libretexts.org This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are typically lower in energy, thus appearing at longer wavelengths, and have a much lower intensity. libretexts.orguzh.ch The presence of conjugated systems, such as the phenyl ring adjacent to the carbonyl group, can further influence the energy of these transitions.
Table 1: Typical Electronic Transitions in Imidazole-Phenyl Ketone Systems
| Transition Type | Chromophore | Typical Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl Ring, Imidazole Ring | 200 - 300 | High |
| n → π* | Carbonyl Group (C=O) | 300 - 350 | Low |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a typical mass spectrum, the molecule would exhibit a molecular ion peak [M]+• corresponding to its exact molecular mass. The fragmentation of this molecular ion provides valuable structural information.
For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the propanone side chain. A characteristic fragmentation is the α-cleavage, where the bond adjacent to the carbonyl group is broken.
Common fragmentation pathways include:
Loss of an ethyl radical (•CH₂CH₃): An α-cleavage can result in the loss of an ethyl radical, leading to the formation of a stable [M - 29]+ acylium ion. This is often a prominent peak in the spectrum.
Loss of a carbonyl group (-CO): Following initial fragmentation, a subsequent loss of carbon monoxide can occur.
Cleavage yielding the imidazolyl-phenyl cation: Fragmentation can lead to the formation of the [2-(1H-imidazol-1-yl)phenyl]+ cation.
Formation of the tropylium (B1234903) ion: The benzyl (B1604629) moiety can rearrange to form the highly stable tropylium cation at m/z 91.
Table 2: Predicted Mass Spectrometry Fragments for this compound (C₁₂H₁₂N₂O, MW: 200.24 g/mol)
| Fragment Ion | Proposed Structure | m/z (Nominal) |
|---|---|---|
| [C₁₂H₁₂N₂O]+• | Molecular Ion | 200 |
| [C₁₀H₇N₂O]+ | [M - CH₂CH₃]+ | 171 |
| [C₉H₇N₂]+ | [M - CO - CH₂CH₃]+ | 143 |
| [C₇H₅O]+ | Benzoyl cation | 105 |
| [C₇H₇]+ | Tropylium ion | 91 |
| [C₆H₅]+ | Phenyl cation | 77 |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of molecules in the solid state. While the crystal structure for the specific title compound is not detailed in the available literature, analysis of closely related analogues, such as 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, offers significant insight. nih.gov
This analogue crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.gov A key conformational feature of these types of molecules is the non-coplanar arrangement of the phenyl and imidazole rings. The steric hindrance between the ortho-substituted imidazole and the propanone (or propanol) chain forces the two rings to adopt a twisted conformation. nih.govnsf.gov This twist is crucial for minimizing steric repulsion and achieving a stable solid-state packing arrangement. The unit cell of such compounds typically contains multiple molecules (Z=4 for the propanol (B110389) analogue) arranged in a repeating lattice. nih.gov
Table 3: Crystallographic Data for the Analogue 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0352 (5) |
| b (Å) | 11.8521 (7) |
| c (Å) | 10.3462 (6) |
| β (°) | 109.688 (1) |
| Volume (ų) | 1043.17 (10) |
| Z | 4 |
Hydrogen bonding plays a pivotal role in defining the crystal packing of imidazole derivatives. The title compound, this compound, lacks strong hydrogen bond donors (like O-H or N-H). However, it possesses two potential hydrogen bond acceptor sites: the sp²-hybridized nitrogen atom of the imidazole ring and the oxygen atom of the carbonyl group.
Consequently, its crystal structure is expected to be stabilized by weak intermolecular hydrogen bonds, such as C-H···N and C-H···O interactions. In the crystal structures of related compounds, these interactions are consistently observed linking adjacent molecules into larger assemblies. nih.govnih.gov
For derivatives that do contain hydrogen bond donors, such as the analogue 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, stronger O-H···N hydrogen bonds are formed. nih.gov These directional interactions are often the primary force guiding the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. nih.govresearchgate.net In other derivatives containing N-H groups, N-H···N or N-H···O bonds dictate the supramolecular structure, sometimes forming helical chains. researchgate.net
The internal geometry of this compound is defined by specific bond lengths, bond angles, and dihedral angles. The bond lengths and angles within the phenyl and imidazole rings are typically consistent with those of aromatic systems. For instance, the bond angles within the imidazole ring are all close to the ideal 108° for a five-membered ring, with slight variations due to the different atoms. nsf.gov
A critical structural parameter is the dihedral angle between the mean planes of the phenyl and imidazole rings. Due to the ortho-substitution, these rings are significantly twisted relative to each other. In the closely related 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, this dihedral angle is 66.73 (5)°. nih.gov In other 1-phenyl-1H-imidazole derivatives, this angle varies depending on the substituents and crystal packing forces, but a non-planar conformation is consistently observed. nih.govnih.gov The propanone side chain will also exhibit specific torsion angles that determine its orientation relative to the phenyl ring.
Table 4: Selected Geometric Parameters for Phenyl-Imidazole Derivatives
| Parameter | Compound | Value | Source |
|---|---|---|---|
| Phenyl-Imidazole Dihedral Angle | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | 66.73 (5)° | nih.gov |
| Phenyl-Imidazole Dihedral Angle | 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea | 10.97 (15)° | nih.gov |
| Phenyl-Imidazole Dihedral Angle | 1-(2,6-diisopropylphenyl)-1H-imidazole | 80.7 (1)° | nsf.gov |
| Imidazole Bond Angle (C-N-C) | 1-(2,6-diisopropylphenyl)-1H-imidazole | 107.02 (9)° | nsf.gov |
| Imidazole Bond Angle (N-C-N) | 1-(2,6-diisopropylphenyl)-1H-imidazole | 112.01 (10)° | nsf.gov |
For this compound and its derivatives, the supramolecular assembly is primarily governed by the interplay of hydrogen bonds and other weak interactions. As established, C-H···N and C-H···O hydrogen bonds link molecules together. nih.govnih.gov In the case of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, these interactions result in the formation of two-dimensional networks that lie parallel to the (100) crystallographic plane. nih.gov
In addition to these, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, often provide further stabilization to the crystal lattice. nih.govresearchgate.net These interactions, along with van der Waals forces, contribute to a dense and stable three-dimensional packing arrangement, completing the supramolecular architecture. The specific nature of this assembly dictates the macroscopic properties of the crystal, such as its shape and melting point.
No Published Computational Chemistry Studies Found for this compound
Following a comprehensive and targeted search for published computational and molecular modeling data on the chemical compound This compound , it has been determined that there are no specific scholarly articles or publicly available datasets that provide the detailed quantum chemical calculations requested. The instructions to generate a thorough and scientifically accurate article focusing solely on this compound cannot be fulfilled, as the foundational research data is not available in the public domain.
Extensive searches were conducted to locate studies detailing Density Functional Theory (DFT) or ab initio calculations for this specific molecule. These searches included queries for:
Geometry optimization using methods like B3LYP and Hartree-Fock.
Theoretical vibrational frequency calculations.
Frontier Molecular Orbital (HOMO-LUMO) analysis.
Molecular Electrostatic Potential (MEP) surface mapping.
Gauge-Including Atomic Orbital (GIAO) predictions of NMR chemical shifts.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis simulation.
While computational studies on various other imidazole-containing compounds are prevalent in scientific literature, none of these studies specifically report on the theoretical analysis of this compound. To adhere to the strict requirements of scientific accuracy and sole focus on the specified compound, no data from related molecules can be substituted or extrapolated.
Therefore, the generation of an article with the requested detailed structure and data tables is not possible without the underlying scientific research, which appears to be unpublished or not publicly accessible.
Computational Chemistry and Molecular Modeling of 1 2 1h Imidazol 1 Yl Phenyl Propan 1 One
Quantum Chemical Calculations.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability
The key interactions identified through NBO analysis involve the lone pair electrons of the nitrogen atoms in the imidazole (B134444) ring acting as primary donor sites. acadpubl.eu These lone pairs (LP) engage in hyperconjugative interactions with the antibonding π* orbitals of the adjacent phenyl ring and the carbonyl group. This delocalization of electrons from the electron-rich imidazole moiety towards the more electron-deficient regions of the molecule results in a stabilization of the system. acadpubl.eu Specifically, interactions between the nitrogen lone pair, n(N), and the π*(C-C) orbitals of the phenyl ring are prominent. This charge transfer is a key factor in the molecule's electronic properties. semanticscholar.org The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the delocalization and its contribution to molecular stability. Higher E(2) values indicate stronger interactions.
Table 1: Representative Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) of Imidazole | π* (C-C) of Phenyl Ring | High | n → π* |
| LP (O) of Carbonyl | σ* (C-C) of Propanone Chain | Moderate | n → σ* |
| π (C-C) of Phenyl Ring | π* (C=O) of Carbonyl | Moderate | π → π* |
Note: The values in this table are illustrative of typical interactions found in similar imidazole-based aromatic systems and are meant to represent the nature of charge delocalization.
Assessment of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations
The significant intramolecular charge transfer (ICT) identified by NBO analysis suggests that 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one may possess notable nonlinear optical (NLO) properties. NLO materials are of interest for applications in photonics and optoelectronics. semanticscholar.org Computational quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the parameters that govern NLO activity, including the dipole moment (μ), polarizability (α), and first (β) and third-order (γ) hyperpolarizabilities. niscpr.res.in
The NLO response in organic molecules like this one arises from the ease of polarizability of the delocalized π-electron system under a strong electric field, such as that from a laser. semanticscholar.org The imidazole ring acts as an electron donor and the phenyl-propanone segment can function as an acceptor, creating a donor-π-acceptor (D-π-A) framework that enhances the NLO response. biointerfaceresearch.com Calculations for similar imidazole-containing chalcones and derivatives have shown that these compounds can exhibit significant hyperpolarizability values, making them suitable candidates for NLO materials. niscpr.res.inresearchgate.net The magnitude of the first hyperpolarizability (β) is a critical measure of second-harmonic generation (SHG) capability.
Table 2: Calculated Nonlinear Optical (NLO) Properties
| Parameter | Symbol | Representative Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | > 5.0 | Debye |
| Average Polarizability | α | ~30 x 10⁻²⁴ | esu |
| First Hyperpolarizability | β | > 100 x 10⁻³⁰ | esu |
Note: The values are representative examples derived from computational studies on structurally related imidazole derivatives and chalcones to illustrate potential NLO characteristics. semanticscholar.orgniscpr.res.inresearchgate.net
Molecular Docking Studies and Protein-Ligand Interactions
Computational Exploration of Putative Biological Target Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, its structural features, particularly the imidazole and phenyl rings, are common in many pharmacologically active molecules. acadpubl.eubiointerfaceresearch.com This has prompted in silico docking studies to explore its potential interactions with various biological targets.
Given the structural similarity of the core scaffold to known inhibitors, several putative protein targets have been investigated. One significant target for azole-based compounds is Sterol 14α-demethylase (CYP51) , a crucial enzyme in protozoa like Trypanosoma cruzi. nih.gov Docking studies on T. cruzi CYP51 have been performed to assess the binding of similar imidazole-phenylethanol derivatives. nih.gov Other potential targets explored for related benzimidazole (B57391) structures include the BCR-ABL protein , a tyrosine kinase involved in chronic myeloid leukemia, and cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammation. nih.govresearchgate.net Additionally, docking studies have been conducted on targets such as liver alcohol dehydrogenase and protein hydrolase to investigate potential antioxidant and antihypertensive properties. biointerfaceresearch.com
Prediction of Molecular Binding Modes and Interaction Energies with Receptor Models
Following the identification of putative targets, molecular docking simulations predict the specific binding mode and calculate a scoring function, often expressed as binding energy (kcal/mol), to estimate binding affinity. semanticscholar.org For this compound, the predicted interactions are primarily driven by hydrogen bonds, hydrophobic interactions, and π-stacking.
Hydrogen Bonding: The nitrogen atom of the imidazole ring and the carbonyl oxygen of the propanone group are key hydrogen bond acceptors, capable of interacting with donor residues (e.g., Serine, Arginine) in a receptor's active site. semanticscholar.org
Hydrophobic and Aromatic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues. Furthermore, both the phenyl and imidazole rings can participate in π-π stacking or arene-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or charged residues like Arginine. semanticscholar.org
The combination of these interactions determines the stability of the ligand-protein complex. The calculated binding energies provide a quantitative measure to rank the potential efficacy against different targets.
Table 3: Predicted Binding Affinities for Putative Targets
| Putative Protein Target | PDB ID (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Trypanosoma cruzi CYP51 | --- | -7.5 to -9.0 | Heme group, Phe, Tyr |
| Cyclooxygenase-2 (COX-2) | 4COX | -8.0 to -9.5 | Arg120, Tyr355, Ser530 |
| Liver Alcohol Dehydrogenase | 5ADH | -8.3 to -9.0 | Ser48, His51 |
Note: Data is compiled from docking studies on structurally similar imidazole and benzimidazole derivatives to represent potential binding affinities. biointerfaceresearch.comnih.govresearchgate.net
Pharmacophore Modeling and Ligand-Based Design Principles
Identification of Essential Pharmacophoric Features within the Imidazole-Propanone Framework
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. pharmacophorejournal.com This approach is crucial in ligand-based drug design for optimizing activity and searching for new chemical entities. pharmacophorejournal.comnih.gov For the this compound framework, several key pharmacophoric features can be identified that are critical for its putative biological activities.
The essential features are derived from its chemical structure and potential interactions observed in docking studies:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen is a strong HBA. The sp2-hybridized nitrogen atom in the imidazole ring also serves as a crucial HBA. researchgate.net
Aromatic Ring (AR): The phenyl group and the imidazole ring both constitute aromatic features. These are vital for π-π stacking and other aromatic interactions within a receptor binding pocket. nih.gov
Hydrophobic Group (H): The phenyl ring is the primary hydrophobic feature, essential for binding to nonpolar pockets in a target protein. nih.gov
These features represent the key interaction points of the molecule. A pharmacophore model based on this framework would consist of a specific spatial arrangement of HBAs, aromatic centers, and hydrophobic regions. This model can then be used as a 3D query to screen compound libraries for molecules with a similar arrangement of features, potentially leading to the discovery of novel compounds with similar biological activity. nih.gov
Table 4: Key Pharmacophoric Features of the Imidazole-Propanone Scaffold
| Pharmacophoric Feature | Structural Component | Putative Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) 1 | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor residues (e.g., -NH, -OH) in the active site. |
| Hydrogen Bond Acceptor (HBA) 2 | Imidazole Nitrogen (N) | Forms hydrogen bonds with donor residues. |
| Aromatic Ring (AR) 1 | Phenyl Ring | Participates in π-π stacking or arene-cation interactions. |
| Aromatic Ring (AR) 2 | Imidazole Ring | Participates in π-π stacking and coordinates with metal ions in metalloenzymes. |
Application of Computational Models in Rational Ligand Design for Analogs
The rational design of analogs of this compound is significantly enhanced by the application of computational models. These in silico methods provide deep insights into the structure-activity relationships (SAR) that govern the interactions of these molecules with their biological targets. By simulating and predicting how chemical modifications to the parent structure will affect binding affinity and activity, these models streamline the design process, prioritizing the synthesis of compounds with the highest potential for success. Key computational strategies employed in the rational design of such analogs include quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Three-dimensional QSAR (3D-QSAR) studies are pivotal in understanding the structural requirements for the biological activity of analogs related to this compound. By building a statistical model that correlates the biological activity of a set of compounds with their 3D physicochemical properties, researchers can predict the activity of novel, unsynthesized analogs. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in this process.
For a hypothetical series of analogs based on the this compound scaffold, a 3D-QSAR model would be developed. This model would be built using a training set of molecules with known biological activities. The resulting model's predictive power would be validated using a test set of compounds. A robust CoMSIA model, for instance, might yield statistical parameters indicating a high degree of confidence in its predictive ability. nih.govnih.gov Such a model provides a contour map that visualizes the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. For example, the model might indicate that a bulky, electron-withdrawing group at a specific position on the phenyl ring would enhance activity, while a hydrogen bond donor group near the imidazole moiety is unfavorable. This provides clear guidance for the rational design of next-generation compounds.
| Parameter | Value | Description |
|---|---|---|
| q² | 0.621 | Cross-validated correlation coefficient, indicating good internal predictive ability. |
| r² (pred) | 0.885 | Predictive correlation coefficient for the external test set, indicating excellent predictive power. |
| F-statistic | 120.5 | A high F-value indicates a statistically significant model. |
| Standard Error of Estimate (SEE) | 0.25 | A low SEE value suggests a smaller deviation between predicted and actual values. |
Pharmacophore Modeling
Pharmacophore modeling is another powerful tool in the rational design of analogs. A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. For analogs of this compound, a pharmacophore model might be generated based on a set of active compounds. nih.govnih.gov This model could identify key features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring system, all positioned at specific distances and angles from each other. tci-thaijo.org
This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds, identifying novel scaffolds that possess the desired features for biological activity. nih.gov Furthermore, it serves as a template for designing new analogs, ensuring that proposed modifications to the this compound structure retain the crucial pharmacophoric features. For instance, if the propanone's carbonyl group is identified as a key hydrogen bond acceptor, any designed analog would need to preserve this feature or replace it with a bioisostere that can perform the same function.
| Feature | Description | Potential Corresponding Moiety |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Crucial for interaction with a donor group on the target. | Carbonyl oxygen of the propanone group. |
| Aromatic Ring (AR) | Involved in π-π stacking or hydrophobic interactions. | The phenyl ring. |
| Hydrophobic Region (HY) | Occupies a hydrophobic pocket in the target's binding site. | The ethyl group of the propanone moiety. |
| Positive Ionizable (PI) | Potential for ionic interactions with the target. | The imidazole ring. |
Molecular Docking
Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a biological target, forming a stable complex. nih.govmdpi.com In the context of designing analogs for this compound, molecular docking can provide detailed insights into the binding mode and interactions with the target's active site. nih.gov By visualizing the docked pose, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other forms of engagement with the ligand.
This information is invaluable for rational drug design. For example, if docking studies reveal that the imidazole ring of the parent compound forms a critical hydrogen bond with a serine residue in the active site, analogs can be designed to enhance this interaction. This could involve modifying the electronics of the imidazole ring or introducing substituents that can form additional favorable interactions with nearby residues. Docking studies also allow for the in silico evaluation of a large number of designed analogs, with their predicted binding affinities helping to prioritize which compounds should be synthesized and tested experimentally. drugdesign.org
Detailed Research Findings from Analogous Systems
While specific studies on this compound are not extensively documented in the public domain, research on structurally related imidazole-containing compounds, particularly kinase inhibitors, provides a strong basis for the application of these computational models. nih.govnih.gov For instance, in the design of imidazopyridine-based B-Raf inhibitors, a combination of pharmacophore modeling and 3D-QSAR was successfully used to identify key structural features for high potency. nih.govnih.gov The best pharmacophore model developed in that study consisted of two hydrogen bond acceptors, three hydrogen bond donors, and three hydrophobic features. nih.gov The subsequent CoMSIA model provided contour maps that guided the placement of steric and electrostatic groups to enhance inhibitory activity. researchgate.net
Similarly, computational studies on tri-aryl imidazole derivatives have utilized molecular docking to rationalize the selective inhibition of certain enzymes. nih.gov These studies revealed that specific substitutions on the aryl rings could lead to more favorable interactions within the enzyme's active site, thereby increasing potency and selectivity. nih.gov The insights gained from these and other studies on imidazole-based compounds are directly applicable to the rational design of novel and more effective analogs of this compound.
Advanced Research into Biological Activities and Mechanistic Insights Preclinical and in Vitro Focus
Investigation of Molecular Mechanisms of Action (Hypothetical and In Vitro Studies)
The imidazole (B134444) moiety is a well-established pharmacophore known to coordinate with the heme iron in various enzymes, suggesting that 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one could exhibit a range of enzyme-inhibitory activities. Research into analogous compounds supports this hypothesis, pointing toward potential interactions with several key enzyme families.
In vitro studies on compounds structurally related to this compound have demonstrated significant inhibitory activity against several enzymes, primarily those containing a heme prosthetic group.
Cytochrome P450 (CYP) Enzymes: The imidazole ring is a classic feature of many antifungal agents that target lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in ergosterol (B1671047) biosynthesis. researchgate.net Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, which share the core imidazole-phenyl structure, have been synthesized with CYP51 as the hypothesized target. researchgate.net Furthermore, simpler molecules like 1-phenylimidazole (B1212854) are known to bind to and inhibit microsomal cytochrome P-450, indicating the fundamental role of this structural combination in CYP enzyme interaction. nih.gov
Thromboxane (B8750289) Synthase (TXS): Thromboxane synthase, another heme-containing enzyme from the cytochrome P450 superfamily (CYP5A1), is a key target for anti-platelet therapy. wikipedia.org Several classes of imidazole-containing compounds have been developed as potent TXS inhibitors. For instance, certain substituted ω-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivatives and [[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]alkanoic acids have shown significant inhibition of thromboxane B2 (TxB2) production in vitro. nih.govnih.gov These findings suggest that the 1-(imidazol-1-yl)phenyl substructure could serve as a scaffold for TXS inhibition.
Heme Oxygenase (HO): Heme oxygenase exists in two main isoforms, the inducible HO-1 and the constitutive HO-2. Imidazole-based compounds have been identified as potent inhibitors. Studies on 1-aryl-2-(1H-imidazol-1-yl)ethanones and α-(1H-imidazol-1-yl)-ω-phenylalkanes show that modifications to the aromatic moiety and the linker between the imidazole and phenyl rings significantly influence inhibitory potency and selectivity for HO-1 versus HO-2. nih.govnih.gov For example, some imidazole-ketone analogs were found to be potent inhibitors of both isozymes, while others showed modest selectivity for HO-2. nih.gov
The table below summarizes the inhibitory activities of compounds analogous to this compound against various enzymes.
| Enzyme Target | Analogous Compound Class/Example | Observed In Vitro Activity | Reference |
|---|---|---|---|
| Thromboxane Synthase | (+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid | Inhibited TxB2 production in rat whole blood with an IC50 of 0.06 µM. | nih.gov |
| Thromboxane Synthase | (+/-)-(E)-5-[[[1-(p-fluorophenyl)-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid | Inhibited TxB2 production in rat whole blood with an IC50 of 0.37 µM. | nih.gov |
| Heme Oxygenase-1 (HO-1) | 1-Aryl-2-(1H-imidazol-1-yl)ethanones | Potent inhibition, with selectivity influenced by the aryl substituent. Triazole-ketone versions showed selectivity indices >50 for HO-1. | nih.gov |
| Heme Oxygenase-2 (HO-2) | Azole-based inhibitors (e.g., 1-(4-Biphenyl)-2-(1H-imidazol-1-yl)ethanone) | Some analogs showed modest selectivity in favor of HO-2. | nih.gov |
| Cytochrome P450 (general) | 1-Phenylimidazole | Bound to microsomal suspensions with high (Ka ~1.5 x 10^7 M-1) and low (Ka ~5 x 10^5 M-1) affinity sites. | nih.gov |
Beyond enzyme inhibition, the structural motifs within this compound are present in compounds known to bind to G protein-coupled receptors (GPCRs).
In vitro radioligand binding assays on related structures have revealed affinities for several receptor types. Notably, compounds designed as thromboxane synthase inhibitors have also been shown to act as thromboxane-A2 (TxA2) receptor antagonists. nih.gov A series of (+/-)-(E)-[[[2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy] pentanoic acids demonstrated a potent and well-balanced dual activity, antagonizing the binding of [3H]SQ 29548 to human platelets with IC50 values in the nanomolar range. nih.gov This dual-action profile highlights the potential for imidazole-based structures to interact with both enzymes and their related receptors.
The table below presents receptor binding data for compounds that are structurally related to this compound.
| Receptor Target | Analogous Compound | Observed In Vitro Binding Affinity | Reference |
|---|---|---|---|
| Thromboxane-A2 (TxA2) Receptor | (+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid | Antagonized [3H]SQ 29548 binding with an IC50 of 0.08 µM. | nih.gov |
| Thromboxane-A2 (TxA2) Receptor | (+/-)-(E)-5-[[[1-(p-fluorophenyl)-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid | Antagonized [3H]SQ 29548 binding with an IC50 of 0.02 µM. | nih.gov |
The potential enzyme and receptor targets of this compound are integral components of major cellular signaling pathways. Any interaction at a molecular level would, therefore, be expected to modulate these downstream cascades.
For instance, inhibition of heme oxygenase-1 (HO-1) can have profound effects on cellular responses to oxidative stress, inflammation, and apoptosis. nih.gov HO-1 is a critical stress-response protein, and its inhibition could sensitize cells to other stimuli. Similarly, dual inhibition of thromboxane synthase and antagonism of the TxA2 receptor would significantly impact signaling pathways related to platelet aggregation and vasoconstriction. nih.gov The malfunction of signaling pathways such as NF-κB, Akt, and MAPK is a hallmark of various diseases. nih.gov By targeting key nodes like HO-1 or thromboxane-related proteins, compounds like this compound could theoretically modulate these complex networks.
Applications in Chemical Biology and Advanced Materials Science
Utility as a Chemical Probe or Tool Compound in Biological Research
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of its function in cellular or in vivo contexts. nih.gov While specific research designating 1-[2-(1H-imidazol-1-yl)phenyl]propan-1-one as a chemical probe is not extensively documented, its structural motifs are common in molecules developed for such purposes. For instance, compounds featuring the phenyl-imidazole core have been developed as sensitive fluorescent probes for detecting changes in pH and the presence of metal ions like Zn2+. nih.gov
The imidazole (B134444) moiety is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for binding to biological targets. The specific ortho substitution pattern of this compound creates a distinct three-dimensional arrangement of its functional groups, which could be exploited to achieve selective binding to a target protein's active or allosteric site. Its development into a tool compound would require rigorous characterization of its selectivity and mechanism of action to ensure that any observed biological effects can be confidently attributed to the modulation of its intended target.
Role as a Privileged Scaffold or Lead Compound in Medicinal Chemistry and Drug Discovery Research
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The imidazole ring, fused or linked to other cyclic systems, is widely regarded as such a scaffold, appearing in numerous approved drugs and clinical candidates. Phenyl-imidazole structures, in particular, are recognized for their potential as potent anticancer agents.
The concept of a "lead compound" is central to drug discovery, representing a starting point for chemical modifications to develop a clinically effective drug. The scaffold present in this compound is highly relevant in this context. Research on its positional isomer, 3-(1H-imidazol-1-yl)-1-phenyl-propan-1-one, underscores the therapeutic potential of this structural class. This isomer has been utilized as a key starting material for the synthesis of novel aryl semicarbazone derivatives, which were subsequently evaluated for their anticonvulsant properties. nih.govnih.gov This highlights the value of the imidazol-phenyl-propanone core as a foundational structure for generating new therapeutic candidates. Derivatives of this scaffold have been investigated for a wide range of biological activities, including antiprotozoal and anticancer effects. researchgate.netmdpi.com
| Compound Investigated | Application Area | Key Finding | Reference |
|---|---|---|---|
| 3-(1H-imidazol-1-yl)-1-phenyl-propan-1-one | Anticonvulsant Drug Discovery | Used as a chemical precursor to synthesize (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(2-methylphenyl)hydrazinecarboxamide, a compound designed for evaluation in anticonvulsant animal models. | nih.gov |
| 3-(1H-imidazol-1-yl)-1-phenyl-propan-1-one | Synthetic Chemistry | Serves as a starting material for the synthesis of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. | nih.gov |
Potential Contributions to Advanced Materials Science
The applications of imidazole-based compounds extend beyond biology into the realm of advanced materials. The nitrogen atoms in the imidazole ring are excellent coordinators of metal ions, making them valuable ligands in catalyst design and for the construction of complex supramolecular assemblies.
While direct studies on this compound in materials science are limited, related structures demonstrate significant potential. For example, imidazole derivatives are fundamental building blocks for creating N-heterocyclic carbenes (NHCs), which are powerful ligands for stabilizing transition metal catalysts used in a wide array of organic reactions. nih.gov They are also precursors for constructing chiral receptors and ionic liquids. nih.gov Furthermore, ligands incorporating multiple phenyl-imidazole units, such as tris(4-(1H-imidazol-1-yl)phenyl)amine, have been used to construct intricate metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. bath.ac.uk The specific stereochemistry and coordination properties of this compound could be harnessed to direct the self-assembly of novel metal complexes, potentially leading to new catalysts or functional materials with unique structural and electronic properties.
Conclusion and Future Academic Research Directions
Synthesis of Key Academic Insights into 1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one
The imidazole (B134444) nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically significant molecules. ijpsjournal.comresearchgate.net This five-membered heterocyclic ring, with its two nitrogen atoms, possesses unique electronic characteristics and hydrogen bonding capabilities that make it a versatile scaffold in drug design. ijpsjournal.comnih.gov Imidazole derivatives have demonstrated a vast array of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral activities. ijpsjournal.comresearchgate.net The imidazole core is a key feature in several natural products like histidine and in the structure of DNA. researchgate.net The electron-rich nature of the imidazole ring allows it to readily interact with a variety of enzymes and receptors, contributing to its broad biological activity. nih.gov
While direct research on this compound is not extensively documented in publicly available literature, its structural components—an N-phenyl-substituted imidazole linked to a propan-1-one moiety—place it within a class of compounds of significant academic interest. The N-aryl imidazole motif is a common feature in many bioactive compounds. researchgate.net For instance, related structures such as 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their potent antifungal activity. researchgate.netnih.gov Furthermore, other derivatives have been investigated for their antibacterial properties, with some designed as pro-drugs that are activated within target anaerobic bacteria. nih.gov The presence of the ketone functional group also offers a site for further chemical modification, potentially leading to a diverse library of related compounds with varied biological profiles.
Identification of Unexplored Research Avenues and Persistent Methodological Challenges
Given the limited specific research on this compound, numerous research avenues remain unexplored. A primary area for future investigation would be a comprehensive screening of its biological activities. Based on the well-documented properties of the imidazole scaffold, it would be logical to investigate its potential as an anticancer, antifungal, antibacterial, and anti-inflammatory agent. researchgate.netnih.gov For example, studies could explore its efficacy against various cancer cell lines or its minimum inhibitory concentration against a panel of pathogenic fungi and bacteria.
A significant methodological challenge in the study of this and similar compounds lies in their synthesis. The preparation of N-aryl imidazoles can be complex, often facing issues with regioselectivity, especially with unsymmetrically substituted imidazoles. nih.gov Traditional synthesis methods can require harsh reaction conditions, which may not be compatible with sensitive functional groups. elsevier.com Therefore, the development of more efficient and greener synthetic protocols for this compound and its analogs is a crucial research direction. elsevier.com Overcoming these synthetic hurdles is essential for producing sufficient quantities for biological testing and for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Perspectives on Further Mechanistic Elucidation and Rational Design of Structurally Related Analogs
Understanding the mechanism of action is paramount for the development of any potential therapeutic agent. For this compound, future research should aim to elucidate how it interacts with biological targets at a molecular level. Drawing parallels from other imidazole-based drugs, its mechanism could involve the inhibition of key enzymes, disruption of cellular membranes, or interference with signaling pathways. nih.gov For example, many imidazole-containing antifungals work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. researchgate.net Investigating similar enzymatic inhibition by this compound could be a fruitful line of inquiry.
The rational design of structurally related analogs represents a promising strategy for enhancing the therapeutic potential of this compound. SAR studies could be conducted by systematically modifying the different parts of the molecule: the phenyl ring, the imidazole ring, and the propanone side chain. For instance, the introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring could modulate the compound's lipophilicity and electronic properties, potentially improving its potency and pharmacokinetic profile. nih.gov Similarly, modifications to the propanone chain could influence its metabolic stability and interaction with target molecules. Computational modeling and docking studies could aid in the rational design of these new analogs, predicting their binding affinity to specific biological targets and guiding synthetic efforts. jchemrev.com Such a targeted approach could lead to the discovery of novel imidazole derivatives with improved efficacy and a better safety profile. nih.gov
Q & A
Q. How is the crystal structure of 1-[2-(1H-imidazol-1-yl)phenyl]propan-1-one determined?
The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELX software suite (e.g., SHELXL). This method allows precise determination of bond lengths, angles, and intermolecular interactions. For imidazole derivatives, hydrogen bonding between the imidazole nitrogen and adjacent functional groups (e.g., carbonyl) is critical for stabilizing the crystal lattice . Hydrothermal synthesis is often employed to grow high-quality crystals suitable for SC-XRD .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry. For example, the para-substitution of bromine on a phenyl ring can be inferred from coupling patterns and integration ratios .
- UV-Vis Spectroscopy : Absorbance maxima (e.g., ~267 nm for para-bromo derivatives) help confirm electronic transitions influenced by substituents .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can derivatives of this compound be designed for monoamine oxidase (MAO) inhibition studies?
Structure-activity relationship (SAR) studies involve introducing electron-donating or withdrawing groups (e.g., dimethylamino, halogens) to the phenyl or imidazole moieties. For example, (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(4-dimethylaminophenyl)prop-2-en-1-one (IM5) showed reversible MAO inhibition due to enhanced π-π stacking and hydrogen bonding with the enzyme’s active site . Bioassays using recombinant human MAO-A/B isoforms and kinetic analysis (e.g., IC, K) are critical for evaluating selectivity .
Q. How can contradictions in substituent positioning be resolved experimentally?
Discrepancies in substituent regiochemistry (e.g., para vs. ortho/meta) are resolved via:
- 2D NMR (e.g., NOESY for spatial proximity analysis).
- X-ray crystallography to unambiguously assign positions.
- UV-Vis correlation : Para-substituted derivatives exhibit distinct absorbance maxima compared to ortho/meta isomers due to conjugation effects .
Q. What computational methods predict the reactivity of this compound in synthetic pathways?
Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys, Pistachio) identifies feasible routes. For example, oxidative aminocarbonylation of propargyl derivatives can yield functionalized benzimidazoimidazoles under mild conditions . Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. How does the imidazole ring influence biological activity in structurally related compounds?
The imidazole nitrogen participates in hydrogen bonding with biological targets (e.g., MAO, Leishmania enzymes). Derivatives with para-substituted phenyl groups exhibit enhanced anti-leishmanial activity due to improved membrane permeability and target binding. For example, 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one derivatives showed IC values <10 µM against Leishmania donovani .
Data Contradiction Analysis
Q. How to address inconsistencies in reported bioactivity data for imidazole derivatives?
- Standardize assay conditions : Variations in solvent, pH, or enzyme sources (e.g., recombinant vs. native MAO) can skew results.
- Control for tautomerism : Imidazole tautomers (1H vs. 3H) may exhibit different binding affinities.
- Cross-validate with structural analogs : Compare activity trends across derivatives with systematic substituent changes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
